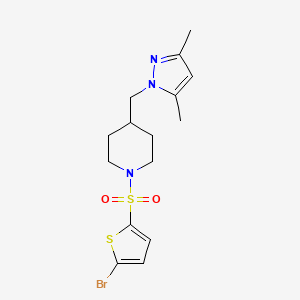
1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C15H20BrN3O2S2 and its molecular weight is 418.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and receptor binding. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) related to this compound.
Synthesis
The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For the specific compound , the synthesis can be outlined as follows:
- Starting Materials : 5-Bromothiophene-2-sulfonyl chloride and 4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidine.
- Reaction Conditions : The reaction is generally conducted under inert atmosphere conditions to prevent moisture interference.
- Yield : The yield can vary based on the reaction conditions but is typically optimized through various solvent and temperature adjustments.
Receptor Binding Affinity
Research indicates that compounds with similar structural motifs have shown significant binding affinity towards the 5-HT6 receptor , a target implicated in cognitive processes and neuropsychiatric disorders. The binding affinities of various derivatives were assessed, revealing that:
- Compounds with a bromo substitution at the thiophene ring exhibited enhanced binding compared to those lacking this feature.
- The presence of electron-rich aromatic groups significantly influenced the binding affinity, suggesting a possible halogen bond interaction at the receptor site .
Pharmacological Profile
The biological evaluation of this compound has highlighted its potential as a:
- Cognitive Enhancer : Studies have suggested that modulation of the 5-HT6 receptor can lead to improvements in cognitive function, making this compound a candidate for further investigation in treating cognitive deficits.
- Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for antidepressant effects, which warrants further exploration in clinical settings.
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on N-Arylsulfonylindoles : A series of N-Arylsulfonylindoles were synthesized and tested for their affinity towards the 5-HT6 receptor. Results indicated that modifications at the C-5 position significantly impacted receptor binding and subsequent biological activity .
- Behavioral Studies : In vivo studies using rodent models demonstrated that compounds with similar structures could enhance memory retention and learning capabilities, suggesting a neuroprotective effect .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the core structure affect biological activity:
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCABULDYHNEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













